molecular formula C7H9F2N B2600768 2-(3,3-Difluorocyclopentyl)acetonitrile CAS No. 1701764-04-6

2-(3,3-Difluorocyclopentyl)acetonitrile

Cat. No.: B2600768
CAS No.: 1701764-04-6
M. Wt: 145.153
InChI Key: NWTHVXPAXKKBCJ-UHFFFAOYSA-N
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Description

2-(3,3-Difluorocyclopentyl)acetonitrile is an organic compound with the molecular formula C₇H₉F₂N It is characterized by the presence of a difluorocyclopentyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluorocyclopentyl)acetonitrile typically involves the reaction of 3,3-difluorocyclopentanone with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst to facilitate the nucleophilic addition of the nitrile group to the difluorocyclopentyl ring. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluorocyclopentyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The difluorocyclopentyl ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Substituted difluorocyclopentyl derivatives.

Scientific Research Applications

2-(3,3-Difluorocyclopentyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved efficacy and safety profiles.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclopentyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopentyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The nitrile group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-Difluorocyclopentyl)ethanol
  • 2-(3,3-Difluorocyclopentyl)amine
  • 2-(3,3-Difluorocyclopentyl)carboxylic acid

Uniqueness

2-(3,3-Difluorocyclopentyl)acetonitrile is unique due to the presence of both the difluorocyclopentyl and nitrile groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications.

Properties

IUPAC Name

2-(3,3-difluorocyclopentyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N/c8-7(9)3-1-6(5-7)2-4-10/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTHVXPAXKKBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC#N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1701764-04-6
Record name 2-(3,3-difluorocyclopentyl)acetonitrile
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